Heptane-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,2-diyl diacetate, also known as 1,2-Heptanediol diacetate, is an organic compound with the molecular formula C11H20O4. It is a diester derived from heptane-1,2-diol and acetic acid. This compound is characterized by its relatively high boiling point of 268.1°C at 760 mmHg and a density of 0.994 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-1,2-diyl diacetate can be synthesized through the esterification of heptane-1,2-diol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of acetic anhydride is preferred in industrial processes due to its higher reactivity compared to acetic acid .
Chemical Reactions Analysis
Types of Reactions: Heptane-1,2-diyl diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptane-1,2-diol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Reduction: this compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Heptane-1,2-diol and acetic acid.
Transesterification: New esters depending on the alcohol used.
Reduction: Heptane-1,2-diol.
Scientific Research Applications
Heptane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and diols.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It serves as a plasticizer and a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of heptane-1,2-diyl diacetate primarily involves its hydrolysis to heptane-1,2-diol and acetic acid. The ester bonds are cleaved by water in the presence of an acid or base catalyst. The molecular targets and pathways involved in its hydrolysis are similar to those of other esters, where the ester bond is susceptible to nucleophilic attack by water molecules .
Comparison with Similar Compounds
Heptane-1,2,3-triol: Another derivative of heptane with three hydroxyl groups.
1,2-Heptanediol: The parent diol from which heptane-1,2-diyl diacetate is derived.
1,2-Hexanediol diacetate: A similar diester with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where these properties are advantageous .
Properties
CAS No. |
39846-56-5 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-acetyloxyheptyl acetate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-11(15-10(3)13)8-14-9(2)12/h11H,4-8H2,1-3H3 |
InChI Key |
PRVSFXXXZBBTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.